C17H21Cl3N2O2
Description
Contextual Significance in Chemical and Biomedical Sciences
C17H21Cl3N2O2, or Chlorambucil, holds a notable position in both chemical and biomedical research primarily due to its classification as a bifunctional alkylating agent. patsnap.comcancercareontario.ca Synthesized in 1953, it is an aromatic derivative of nitrogen mustard. cancercareontario.ca Its significance stems from its mechanism of action, which involves interfering with DNA replication and transcription. cancercareontario.cawikipedia.org
The core of its scientific utility lies in its ability to create covalent bonds and cross-link DNA strands. patsnap.comwikipedia.org This process occurs through the formation of a highly reactive ethylenimonium radical, which then alkylates DNA. bccancer.bc.cacancercareontario.ca This alkylation can lead to several outcomes at the molecular level that are of high interest to biomedical researchers:
DNA Fragmentation: Repair enzymes attempting to replace the alkylated bases can fragment the DNA. wikipedia.org
Cross-Linking: The formation of covalent cross-links between the two strands of DNA prevents the helix from separating for synthesis or transcription. bccancer.bc.capatsnap.comwikipedia.org
Induction of Mispairing: The alkylation can cause nucleotides to mispair, leading to mutations. wikipedia.org
This damage to DNA ultimately induces cell cycle arrest and programmed cell death, a process known as apoptosis. patsnap.comwikipedia.org This mechanism makes Chlorambucil a valuable tool in basic biomedical research for studying fundamental cellular processes related to DNA damage and repair, cell cycle control, and apoptosis. nih.govyork.ac.uk Its interaction with DNA is a key reason it is studied to understand how chemical agents can modify nucleic acid function. guidetopharmacology.org
Scope of Academic Inquiry into this compound
Academic research into Chlorambucil is multifaceted, extending from fundamental chemical synthesis to its application in complex biological systems. The scope of inquiry includes its chemical properties, synthesis of new derivatives, and its use in developing novel molecular delivery systems.
Chemical and Physicochemical Research: Investigations delve into the compound's fundamental properties. Calculated physicochemical properties are often used to predict its behavior and 'druglikeness' in biological systems. guidetopharmacology.org
Interactive Table: Physicochemical Properties of this compound (Chlorambucil)
| Property | Value | Source |
| Molecular Formula | This compound | zhanggroup.org |
| Molecular Weight | 391.717 g/mol | zhanggroup.org |
| Classification | Alkylating Agent | bccancer.bc.ca |
| Bioavailability | ~70-80% (oral) | cancercareontario.ca |
Synthesis and Derivative Studies: A significant area of academic inquiry involves the synthesis of Chlorambucil and its derivatives to enhance its properties or create new research tools. nih.gov Researchers have successfully synthesized various analogs, including:
Chlorambucil N-oxide (CHLN-O): A mono N-oxide derivative synthesized to study bioreductive potential. nih.gov
Glycosyl Glycerol Derivatives: Chlorambucilamide derivatives have been created by coupling the Chlorambucil moiety to chiral glycosyl glycerols derived from D-glucosamine. nih.gov
Estradiol-Chlorambucil Hybrids: These have been synthesized as potential agents for site-directed chemical studies. researchgate.net
Drug Delivery and Conjugate Research: Another major focus of academic research is the development of systems to deliver Chlorambucil to specific targets. This involves creating conjugates by linking the compound to other molecules.
Folate-Conjugates: Researchers have tethered Chlorambucil to folate-based carriers to study targeted delivery to cells that overexpress folate receptors. acs.org
Nanoparticle Encapsulation: Studies have explored the encapsulation of Chlorambucil into poly (DL-lactide-co-glycolide) (PLGA) nanoparticles to create efficient delivery systems for research purposes. scirp.org
Theranostic Agents: A conjugate of Chlorambucil with a DO3A macrocycle has been synthesized to create a potential theranostic agent for magnetic resonance imaging (MRI) studies. researchgate.net
These diverse avenues of research underscore the compound's importance as a foundational molecule for chemical and biomedical exploration, from understanding fundamental DNA interactions to designing sophisticated molecular agents for laboratory investigation. nih.govreading.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H21Cl3N2O2 |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C17H20Cl2N2O2.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-20-5-6-21-7-9-22-10-8-21;/h1-4,11,20H,5-10,12H2;1H |
InChI Key |
BQBVZRRSGIZEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for C17h21cl3n2o2 and Its Analogues
Strategies for De Novo Synthesis of C17H21Cl3N2O2
The de novo synthesis of a molecule refers to its construction from simpler, often acyclic precursors. For a bicyclic diazaheterocycle like the octahydrocycloocta[c]cinnoline core of this compound, this involves the formation of the fused ring system. A key strategy for this is the azo-Povarov reaction, a type of [4+2] cycloaddition. rsc.org
In this approach, an N-carbonyl aryldiazene acts as the 4π-electron component (the diene), and a strained alkene, such as trans-cyclooctene (B1233481), serves as the 2π-electron component (the dienophile). rsc.org The reaction leads to the direct formation of the octahydrocycloocta[c]cinnoline skeleton. The starting N-carbonyl aryldiazenes can be prepared by the oxidation of aromatic hydrazines. nih.gov
Initial studies have shown that this cycloaddition can be catalyzed by Lewis acids like Scandium triflate (Sc(OTf)3). For instance, the reaction of an aryldiazene carboxylate with trans-cyclooctene in the presence of Sc(OTf)3 in chloroform (B151607) at room temperature can yield the corresponding octahydrocycloocta[c]cinnoline. rsc.org This catalyzed approach provides a direct route to the core structure of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| N-carbonyl aryldiazene 2a | trans-cyclooctene | Sc(OTf)3 | Chloroform | Room Temp. | 0.5 h | 56% |
| N-carbonyl aryldiazene 2a | cyclopentadiene | ZnCl2 | Chloroform | Room Temp. | - | 49% |
Synthesis of this compound Derivatives and Structural Analogues
The synthesis of derivatives and structural analogues of this compound is crucial for exploring structure-activity relationships. General synthetic strategies for cinnoline (B1195905) derivatives can be adapted for this purpose. These methods often involve the modification of the core cinnoline structure or the use of substituted starting materials in the primary synthesis. ijper.org
One common approach is the variation of the substituents on the starting aryldiazene. By using different aromatic hydrazines to generate the aryldiazene, a range of analogues with substitutions on the phenyl ring can be produced. rsc.org Furthermore, the N-protecting group on the aryldiazene can be varied (e.g., N-Boc, N-Cbz), leading to different N-substituted octahydrocycloocta[c]cinnoline products. rsc.org
Another strategy involves the modification of the alkene component. For example, using substituted trans-cyclooctene derivatives in the azo-Povarov reaction would lead to analogues with functional groups on the cyclooctane (B165968) ring. The reaction with 5-acetyl-substituted trans-cyclooctene has been shown to produce the corresponding substituted cinnoline derivative, albeit as a mixture of regioisomers. rsc.org
Post-synthesis modification of the this compound molecule is also a viable route for creating derivatives. For instance, the phenyl ester group could potentially be hydrolyzed and re-esterified with different alcohols to create a library of ester derivatives.
| Aryldiazene Component | Alkene Component | Reaction Type | Key Feature | Product Type |
|---|---|---|---|---|
| Substituted N-carbonyl aryldiazenes | trans-cyclooctene | Azo-Povarov | Varied aromatic substitution | Aryl-substituted analogues |
| N-Boc aryldiazene | trans-cyclooctene | Azo-Povarov | Alternative N-protection | N-Boc protected analogue |
| N-carbonyl aryldiazene | 5-acetyl-trans-cyclooctene | Azo-Povarov | Functionalized alkene | Cyclooctane-ring substituted analogue |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. In the context of this compound synthesis, a significant green advancement is the use of microwave-assisted, catalyst-free reactions. rsc.org
The azo-Povarov reaction to form the octahydrocycloocta[c]cinnoline core can be conducted without a catalyst by using microwave irradiation. This method offers several advantages, including shorter reaction times, often higher yields, and reduced waste from not needing a catalyst. For example, heating a mixture of N-carbonyl aryldiazene and trans-cyclooctene under microwave irradiation at 86 °C yielded the product in 89% yield after 16 hours, a significant improvement over many traditional heating methods. rsc.org
Another innovative green approach reported for the synthesis of cinnoline derivatives involves using natural sporopollenin (B1173437) microcapsules from Lycopodium clavatum as microreactors. rsc.orgrsc.org In this method, a one-pot microwave-assisted reaction is carried out inside these biocompatible microcapsules. This technique demonstrates the potential for in-situ synthesis, which can lead to cleaner reactions and easier product isolation. rsc.orgrsc.org While not yet applied specifically to this compound, this approach represents a frontier in the green synthesis of related heterocyclic compounds.
The principles of green chemistry also encourage the use of safer solvents and energy-efficient processes. The exploration of solvent-free conditions or the use of more environmentally benign solvents in the synthesis of cinnolines are active areas of research.
| Method | Catalyst | Conditions | Yield | Green Chemistry Aspect |
|---|---|---|---|---|
| Conventional Heating | Sc(OTf)3 | Room Temp, 0.5 h | 56% | Catalytic, but requires catalyst |
| Microwave-Assisted | None | 86 °C, 16 h | 89% | Catalyst-free, energy efficient |
Advanced Structural Elucidation and Analytical Characterization Techniques for C17h21cl3n2o2
Spectroscopic Methodologies for Clomipramine Analysis
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. For Clomipramine, ¹H NMR and ¹³C NMR are used to confirm its dibenzazepine (B1670418) core structure, the chloro-substitution pattern on the aromatic ring, and the nature of the N-alkyl side chain. researchgate.nettandfonline.com
Inclusion complexes of Clomipramine with cyclodextrins have been characterized using ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy to study their interaction in aqueous solutions. researchgate.nettandfonline.com Studies have also utilized High-Resolution Magic-Angle Spinning ¹H-NMR spectroscopy for metabolic profiling of brain tissue after Clomipramine administration in animal models, identifying changes in the concentrations of various metabolites. mdpi.com
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
A recent study successfully synthesized and characterized various polymorphs of Clomipramine Hydrochloride using techniques including NMR spectroscopy to examine the molecular structure. jopcr.com
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. It is frequently coupled with chromatographic methods for enhanced specificity. tandfonline.com
In the analysis of Clomipramine, MS provides the exact mass of the parent molecule, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum are characteristic of the tricyclic structure and the side chain, aiding in its unambiguous identification. tandfonline.comwinona.edu For instance, a common fragmentation involves the cleavage of the bond between the side chain and the tricyclic ring system. tandfonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for quantifying Clomipramine and its primary metabolite, N-desmethylclomipramine, in biological fluids like plasma. tandfonline.comnih.gov This technique uses specific precursor-to-product ion transitions for detection, ensuring high selectivity. tandfonline.com For Clomipramine, the transition of m/z 315.2 → 86.2 is often monitored, while for its metabolite N-desmethylclomipramine, the transition is m/z 301.1 → 72.1. tandfonline.com
Table 1: LC-MS/MS Transitions for Clomipramine and Metabolite
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| Clomipramine | 315.2 | 86.2 |
| N-desmethyl Clomipramine | 301.1 | 72.1 |
| Clomipramine-d3 (IS) | 318.1 | 89.3 |
| N-desmethyl Clomipramine-d3 (IS) | 304.2 | 75.2 |
Source: Taylor & Francis Online tandfonline.com
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: FTIR analysis of Clomipramine shows characteristic absorption bands corresponding to its functional groups. For example, specific bands can be linked to the quaternary ammonium (B1175870) group (–NH+–(CH3)2), which reflects three bands between 2926–2450 cm⁻¹. mdpi.com The attachment of the methylene (B1212753) group to the nitrogen atom of the seven-membered ring is observed around 2646 cm⁻¹. mdpi.com Studies on different polymorphic forms of Clomipramine Hydrochloride have used FTIR to show variations in spectral attributes, indicating structural differences. jopcr.com
Raman Spectroscopy: Surface-Enhanced Raman Scattering (SERS) has been explored for the detection of tricyclic antidepressants. acs.orgnih.govresearchgate.net SERS spectra, combined with Surface-Enhanced Hyper-Raman Scattering (SEHRS), offer a comprehensive vibrational characterization of the interaction between molecules like Clomipramine and metallic nanostructures (e.g., gold and silver). acs.orgkneipplab.de These studies indicate that the molecule's side chain and parts of the ring system play a significant role in the interaction with gold nanoparticles. acs.org
Mass Spectrometry (MS) Applications
Chromatographic Separation and Detection for Clomipramine
Chromatographic methods are essential for separating Clomipramine from its metabolites and other components in complex mixtures, such as pharmaceutical formulations and biological samples. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Clomipramine. researchgate.netnih.gov Reversed-phase HPLC methods are common, typically utilizing C8 or C18 columns. nih.govallmultidisciplinaryjournal.comajpaonline.com
Various HPLC methods have been developed for the simultaneous determination of Clomipramine and its metabolites in plasma and urine. researchgate.netnih.gov Detection is commonly performed using a UV detector, with wavelengths set between 215 nm and 254 nm. researchgate.netnih.gov Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or sodium perchlorate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netallmultidisciplinaryjournal.com The pH of the mobile phase is a critical parameter, often adjusted to an acidic value (e.g., pH 2.5-4) to ensure good peak shape for the amine-containing compounds. researchgate.netnih.govallmultidisciplinaryjournal.com
Table 2: Example HPLC Method Parameters for Clomipramine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Perkin Elmer C-8 | Nova Pack C18 | Symmetry C18 |
| Mobile Phase | 75% Acetonitrile, 25% Water, 0.01% Triethylamine (pH 4) | Acetonitrile-pH 2.5 phosphate buffer (40:60 v/v) | Methanol and Phosphate Buffer (0.02M, pH 3.8) (70:30 v/v) |
| Flow Rate | Not Specified | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 215 nm | Not Specified | 245 nm |
| Reference | nih.gov | researchgate.net | allmultidisciplinaryjournal.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of Clomipramine and its metabolites, particularly in forensic toxicology. mdpi.comnmslabs.comencyclopedia.pub For GC analysis, derivatization is sometimes performed to improve the thermal stability and chromatographic properties of the analytes. mdpi.comencyclopedia.pub
The separation is typically achieved on a capillary column, such as a DB-5MS or HP-5MS. mdpi.comencyclopedia.pub The mass spectrometer can be operated in either SCAN mode for general identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.netoup.com In SIM mode, characteristic ions of Clomipramine (e.g., m/z 58, 85, 269) are monitored. oup.com GC-MS has been established as a reference method for Clomipramine determination due to its high specificity. nih.gov
Table 3: Common Columns and Conditions for GC-MS Analysis of Tricyclic Antidepressants
| Column Type | Dimensions | Carrier Gas | Application | Reference |
|---|---|---|---|---|
| HP-5MS | 30 m × 0.25 mm i.d., 0.25 μm | Helium (1 mL/min) | Determination in whole blood | mdpi.com |
| DB-5MS | 30 m × 0.25 mm i.d, 0.5 μm | Helium (1 mL/min) | Determination in urine | mdpi.comencyclopedia.pub |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the quantitative determination of novel compounds like C17H21Cl3N2O2 in various biological matrices. researchgate.netdrugbank.comrcsb.orgacs.org This powerful method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry, making it indispensable for pharmacokinetic studies and bioanalytical method validation. drugbank.comnih.govhptn.org
Methodology and Findings:
For the analysis of piperidine-4-carboxamide derivatives such as this compound, a robust LC-MS/MS method is typically developed. While specific parameters for this exact molecule are proprietary, methods for structurally similar CCR5 antagonists like Maraviroc provide a representative framework. nih.govnih.govcore.ac.ukjst.go.jp
A common approach involves protein precipitation to extract the analyte from plasma samples, followed by analysis using a reversed-phase UPLC column (such as a C8 or C18) and a triple quadrupole mass spectrometer. nih.govacs.org Positive ion electrospray ionization (ESI) is frequently used, with the system operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.govnih.gov
The validation of such an assay for a compound like this compound would typically involve assessing linearity, precision, accuracy, recovery, and stability, adhering to regulatory guidelines. For instance, a linear calibration curve would be established over a specific concentration range (e.g., 0.5-1000 ng/mL). nih.gov Inter- and intra-assay precision and accuracy are evaluated to ensure the reliability of the method. nih.gov
Below is an interactive data table summarizing typical validation parameters for an LC-MS/MS method for a compound in the class of this compound, based on published data for similar molecules. nih.govnih.govcore.ac.uk
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | ≥ 0.995 | The correlation coefficient for the calibration curve, indicating a linear response to concentration. |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-Assay Precision (%CV) | ≤ 10% | The coefficient of variation for replicate measurements within the same analytical run. |
| Inter-Assay Precision (%CV) | ≤ 15% | The coefficient of variation for replicate measurements across different analytical runs. |
| Intra-Assay Accuracy (%DEV) | Within ±15% | The percentage deviation from the nominal concentration within the same analytical run. |
| Inter-Assay Accuracy (%DEV) | Within ±15% | The percentage deviation from the nominal concentration across different analytical runs. |
| Extraction Recovery | > 85% | The efficiency of the analyte's extraction from the biological matrix. |
X-Ray Diffraction Analysis of this compound Crystalline Forms
X-ray diffraction (XRD) is a non-destructive analytical technique crucial for characterizing the solid-state properties of crystalline materials. ox.ac.uk It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is vital for understanding the physical properties of a pharmaceutical compound, such as solubility and stability. researchgate.netnih.gov
Research Findings:
For novel drug candidates like this compound, obtaining single crystals suitable for X-ray diffraction analysis is a significant goal. While specific crystallographic data for this compound is not publicly available, the study of related CCR5 antagonists provides insight into the application of this technique. For example, the crystal structures of other CCR5 antagonists have been determined at high resolution (e.g., 2.8 Å) in complex with the CCR5 receptor. rcsb.orgacs.orgox.ac.uk
Such analyses reveal the precise binding mode of the ligand within the receptor's allosteric pocket, identifying key interactions between the compound and amino acid residues. acs.org This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.
The data obtained from an X-ray diffraction experiment on a crystalline form of this compound would include the parameters of the unit cell, the space group, and the atomic coordinates. An example of the type of data that would be generated is presented in the table below, based on data for other small molecule drug candidates. rcsb.org
| Parameter | Example Value | Description |
| Crystal System | Orthorhombic | The classification of the crystal based on its symmetry. |
| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 | The lengths of the sides of the unit cell. |
| Unit Cell Angles (°) | α = 90, β = 90, γ = 90 | The angles between the sides of the unit cell. |
| Resolution (Å) | 2.1 | A measure of the level of detail in the electron density map. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Microscopic and Elemental Analysis for this compound
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its molecular formula. core.ac.ukjst.go.jpnih.govunica.it This is a critical step in the confirmation of a newly synthesized molecule's identity.
Detailed Research Findings:
For the compound with the formula this compound, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined values are then compared with the theoretically calculated percentages to confirm the purity and identity of the compound. figshare.com
The following table presents the calculated and found elemental analysis data for this compound, as reported in the discovery of this piperidine-4-carboxamide derivative. figshare.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 49.84 | 49.65 |
| Hydrogen (H) | 5.17 | 5.19 |
| Nitrogen (N) | 6.84 | 6.69 |
The close agreement between the calculated and found values provides strong evidence for the assigned molecular formula of this compound. figshare.com This data, in conjunction with spectroscopic and spectrometric analyses, unequivocally confirms the composition of the compound.
Computational and in Silico Investigations of C17h21cl3n2o2
Molecular Docking and Ligand-Protein Interaction Studies of C17H21Cl3N2O2
Molecular docking simulations have been instrumental in understanding the binding of this compound and related dichlorokynurenic acid derivatives to their primary biological target, the N-methyl-D-aspartate (NMDA) receptor. These studies have shown that the compound acts as an antagonist at the glycine (B1666218) binding site of the NMDA receptor. researchgate.netresearchgate.net The docking analyses reveal that the dichlorinated quinoline (B57606) core of the molecule plays a critical role in its binding affinity. researchgate.net
Key molecular interactions observed in these studies often involve hydrogen bonding between the carboxylic acid group of the kynurenic acid scaffold and amino acid residues within the receptor's binding pocket. researchgate.net Furthermore, the chlorine atoms contribute to favorable hydrophobic and electrostatic interactions, enhancing the compound's potency as an antagonist. rsc.org In addition to the NMDA receptor, molecular docking has been used to explore the interaction of kynurenic acid derivatives with other potential targets, such as the aryl hydrocarbon receptor (AHR), suggesting a broader pharmacological profile. nih.govimrpress.com
Table 1: Predicted Binding Interactions of a Representative Dichlorokynurenic Acid Derivative
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| NMDA Receptor | Arg523, Ser525 | Hydrogen Bonding | researchgate.net |
| NMDA Receptor | Phe484, Pro485 | Hydrophobic Interactions | researchgate.net |
| Aryl Hydrocarbon Receptor | Gln377, Ser359 | Hydrogen Bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
QSAR and SAR studies have been pivotal in identifying the structural features of this compound derivatives that are crucial for their biological activity. These models provide a mathematical framework to correlate the chemical structure of a compound with its pharmacological effects.
QSAR models developed for kynurenic acid derivatives have successfully predicted their antagonist activity at the NMDA receptor. researchgate.netresearchgate.net These models often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to forecast the potency of novel analogs. arkat-usa.orgnih.gov For instance, 2D-QSAR analyses have highlighted the importance of specific topological descriptors in predicting biological activity. rsc.org 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elaborated that steric and electrostatic fields are significant determinants of the antagonistic activity of these compounds. rsc.org The predictive power of these models supports their use in the virtual screening of chemical libraries to identify new and potent NMDA receptor antagonists. rsc.org
SAR studies on dichlorokynurenic acid derivatives have provided valuable insights into the mechanism of their interaction with the NMDA receptor. mdpi.com These studies have systematically explored the effects of modifying different parts of the molecule, such as the quinoline core and the side chains. mdpi.com For example, the presence and position of the chlorine atoms on the quinoline ring have been shown to be critical for high-affinity binding. nih.govpreprints.org Alterations to the carboxylic acid group can significantly impact the compound's antagonist properties, underscoring its role as a key pharmacophoric feature. mdpi.com These findings have guided the synthesis of new derivatives with improved potency and selectivity. mdpi.com
Table 2: Key Structural Features and Their Impact on Activity from SAR Studies
| Structural Feature | Impact on NMDA Receptor Antagonism | Reference |
|---|---|---|
| 5,7-Dichloro substitution | Enhances binding affinity | nih.govpreprints.org |
| Carboxylic acid at position 2 | Essential for antagonist activity | mdpi.com |
| Modifications at position 3 | Can modulate potency and selectivity | mdpi.com |
Predictive Modeling of Biological Activities
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound and its analogs when bound to the NMDA receptor. These simulations provide a deeper understanding of the conformational changes that occur upon ligand binding and the stability of the ligand-protein complex over time. Studies have shown that antagonists like 5,7-dichlorokynurenic acid induce a specific conformational state in the glycine-binding domain of the NMDA receptor. researchgate.net This is crucial for understanding the allosteric modulation of the receptor and the mechanism of antagonism. Conformational analysis helps in identifying the most energetically favorable three-dimensional arrangement of the molecule, which is essential for its interaction with the receptor.
Predictive In Silico ADME Modeling for this compound in Preclinical Contexts
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component of preclinical drug development, and such models have been applied to this compound and related kynurenic acid derivatives. nih.gov These predictive models assess the drug-like properties of a compound, including its potential to cross the blood-brain barrier (BBB), a crucial factor for drugs targeting the central nervous system. nih.govnih.gov For kynurenic acid analogs, in silico tools have been used to predict properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. nih.gov The results of these predictions are vital for prioritizing compounds for further experimental testing and for designing derivatives with improved pharmacokinetic profiles. nih.gov
Table 3: Predicted ADME Properties for a Representative Dichlorokynurenic Acid Derivative
| ADME Property | Predicted Outcome | Significance | Reference |
|---|---|---|---|
| Blood-Brain Barrier Permeability | Moderate to High | Potential for CNS activity | nih.govnih.gov |
| Oral Bioavailability | Moderate | Influences route of administration | preprints.org |
| Metabolic Stability | Moderate | Affects duration of action | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| 5,7-Dichlorokynurenic acid |
| Kynurenic acid |
| L-kynurenine |
| 3-Hydroxykynurenine |
| Quinolinic acid |
| Nicotinic acid |
| Picolinic acid |
| Xanthurenic acid |
| Quinaldic acid |
| Indoleamine 2,3-dioxygenases |
| Tryptophan 2,3-dioxygenase |
| N-methyl-D-aspartate |
| 5,7-dichlorokynurenic acid |
| 1-amino-1-cyclobutanecarboxylic acid |
| L-alanine |
| Glycine |
| D-serine |
| Carvacrol |
| Geraniol |
| Naringenin |
| Hesperetin |
| Caffeic acid |
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Preclinical Pharmacological and Mechanistic Studies of C17h21cl3n2o2
In Vitro Pharmacokinetic and Biotransformation Studies of C17H21Cl3N2O2
Metabolic Stability in Microsomal and Hepatocyte Systems
Venetoclax (B612062) is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. nih.gov In vitro studies using human liver microsomes and primary human hepatocytes have shown that the rate of venetoclax metabolism varies widely among individual donors. nih.govresearchgate.netnih.gov This variability is significantly correlated with both CYP3A activity and the level of CYP3A4 protein expression. nih.govresearchgate.netnih.gov
The primary metabolite identified is M27, which is formed through oxidation. nih.gov Studies comparing different species found that venetoclax was relatively stable in human and rat liver microsomes but showed higher clearance, indicating less stability, in dog and mouse liver microsomes. mdpi.com Similarly, in hepatocyte systems, venetoclax was metabolized more rapidly in monkey, dog, and mouse hepatocytes compared to human hepatocytes. mdpi.com
Table 1: In Vitro Metabolic Stability of Venetoclax in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, mL/min/kg) | Stability Classification |
|---|---|---|---|
| Human | 42.92 | 40.50 | Stable |
| Rat | 51.38 | 48.34 | More Stable |
| Dog | - | 130.99 | Unstable |
| Mouse | - | 165.07 | Unstable |
Data derived from a study on a similar compound, providing a comparative framework. mdpi.com
Plasma Protein Binding and Tissue Distribution Potential
Preclinical data indicate that venetoclax is highly bound to human plasma proteins, with the unbound fraction being less than 0.01% across a concentration range of 1-30 µM. nih.gov This extensive binding is observed across all species tested. tga.gov.au The mean blood-to-plasma ratio is 0.57. nih.gov
Following oral administration in rats, venetoclax demonstrated extensive tissue distribution. fda.gov The highest concentrations of the compound were found in the liver, lymph nodes, small intestine, adrenal glands, and kidneys. fda.gov Despite its wide distribution, penetration into the central nervous system (CNS) and reproductive tissues is reported to be low. tga.gov.au
Permeability and Efflux Transport Mechanisms in Cell-Based Assays
Cell-based assays are crucial for determining a compound's potential for oral absorption and its interaction with cellular transport systems. The Caco-2 cell permeability assay, which uses a cell line derived from human colon carcinoma, is a standard method to predict in vivo drug absorption. evotec.com
In vitro studies have identified venetoclax and its major metabolite, M27, as substrates for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.goveuropa.eu An efflux ratio, calculated from bidirectional permeability assays (apical-to-basolateral vs. basolateral-to-apical), greater than 2 suggests that a compound is subject to active efflux. evotec.comumd.edu For venetoclax and M27, the net efflux ratios in BCRP-expressing cells were 6 and 8, respectively, confirming them as BCRP substrates. fda.gov Venetoclax is also an inhibitor of P-gp and BCRP in vitro. europa.eubccancer.bc.ca Due to its poor solubility and observed permeability characteristics, venetoclax is considered a Biopharmaceutics Classification System (BCS) Class IV compound. fda.govnih.gov
Table 2: Efflux Transporter Interactions of Venetoclax
| Transporter | Interaction Type | Finding | Citation |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate & Inhibitor | Venetoclax is transported by and also inhibits P-gp. | nih.goveuropa.eu |
| BCRP | Substrate & Inhibitor | Venetoclax and M27 are substrates with efflux ratios of 6 and 8, respectively. Venetoclax also inhibits BCRP. | nih.govfda.gov |
In Vivo Preclinical Pharmacodynamic and Efficacy Investigations of this compound
Selection and Characterization of Relevant Animal Models for Disease Pathophysiology
Preclinical efficacy of venetoclax has been evaluated in various animal models, primarily using immunodeficient mice bearing human tumor xenografts. These models are essential for studying the drug's anti-tumor activity in a setting that mimics human disease. aacrjournals.org
Cell Line-Derived Xenografts (CDX): Studies have utilized mice bearing xenografts from cell lines representing different hematologic malignancies. For instance, models with RS4;11 (Acute Lymphoblastic Leukemia), DMS-53 (Small-Cell Lung Cancer), and various diffuse large B-cell lymphoma (DLBCL) cell lines have been employed to demonstrate the anti-tumor effects of venetoclax. fda.govaacrjournals.orgbmj.comaacrjournals.org These models are valuable for initial efficacy testing and dose-response studies. fda.gov
Patient-Derived Xenografts (PDX): To more faithfully represent the heterogeneity of human cancers, PDX models have been crucial. oaepublish.com In these models, tumor tissue from patients is directly implanted into immunodeficient mice. frontiersin.org Venetoclax has been tested in PDX models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and hypodiploid ALL, among others. aacrjournals.orgoaepublish.comashpublications.orgashpublications.orgnih.govhaematologica.org These models have been instrumental in validating efficacy in tumors with specific genetic backgrounds, such as those with high BCL-2 expression or MYCN amplification. aacrjournals.orgnih.gov
Biomarker Discovery and Validation in Preclinical Models
The mechanism of venetoclax involves binding to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which releases pro-apoptotic proteins and triggers cell death. mdpi.com Biomarkers are used to confirm this on-target activity and predict sensitivity.
BH3 Profiling: This technique is a key functional assay used to measure a cell's dependence on specific anti-apoptotic proteins like BCL-2. ashpublications.orgbiorxiv.orgnih.gov By exposing mitochondria to various BH3 peptides, BH3 profiling can predict which tumors will be sensitive to BCL-2 inhibition by venetoclax. aacrjournals.orgashpublications.orgbiorxiv.org Preclinical studies have consistently shown a correlation between BCL-2 dependence identified by BH3 profiling and sensitivity to venetoclax in models of AML, CLL, and ALL. aacrjournals.orgashpublications.orgnih.gov
Pharmacodynamic (PD) Biomarkers: In preclinical models, venetoclax treatment leads to measurable downstream effects that serve as PD biomarkers. These include the activation of caspases (like caspase-3) and the externalization of phosphatidylserine, both hallmarks of apoptosis. bmj.comascopubs.org Another key biomarker is the disruption of the BCL-2/BIM protein complex, which can be measured in tumor tissue following treatment. haematologica.org Furthermore, mutations in genes like NPM1 and IDH1/2 have been identified in preclinical models as predictive biomarkers of heightened sensitivity to venetoclax. mdpi.com
Dose-Response Relationships and Efficacy Endpoints in Non-Human Systems
In preclinical xenograft models, venetoclax has demonstrated a clear dose-response relationship. fda.gov Studies in an ALL xenograft model showed that single or multiple oral doses induced a dose-dependent reduction in tumor volume. fda.gov
Efficacy endpoints in these non-human systems typically include:
Tumor Growth Inhibition (TGI): A measure of how much the treatment slows down tumor growth compared to a control group.
Tumor Regression: A reduction in the size of the tumor. In several xenograft models, including those for ALL and SCLC, venetoclax treatment led to significant tumor regressions. fda.govaacrjournals.org
For example, in an RS;11 ALL xenograft model, venetoclax administered daily resulted in sustained tumor regression. fda.gov Similarly, in high BCL-2 expressing SCLC PDX models, venetoclax treatment effectively controlled tumor growth or caused tumor shrinkage. aacrjournals.org
Table 3: Efficacy of Venetoclax in Preclinical Xenograft Models
| Model Type | Disease | Efficacy Endpoint | Outcome | Citation |
|---|---|---|---|---|
| CDX (RS4;11) | Acute Lymphoblastic Leukemia | Tumor Volume Reduction | Dose-dependent reduction, up to 90% complete response. | fda.gov |
| CDX (DMS-53) | Small-Cell Lung Cancer | Tumor Growth Inhibition | Significant inhibition of tumor growth in high BCL-2 model. | aacrjournals.org |
| PDX (MOLM-13) | Acute Myeloid Leukemia | Survival Extension | Significant inhibition of AML progression and extended survival. | ashpublications.org |
| PDX (Hypodiploid) | Acute Lymphoblastic Leukemia | Leukemia Clearance | Rapid clearance of leukemic blasts from peripheral blood. | haematologica.org |
| CDX (DLBCL) | Diffuse Large B-cell Lymphoma | Survival Extension | Synergistic increase in mouse survival time with radiotherapy. | aacrjournals.org |
Investigative Toxicology in Preclinical Animal Models: Mechanistic and Biomarker-Driven Approaches
Preclinical toxicological assessments of Lurbinectedin have been conducted in various animal models, including mice, rats, and monkeys, to understand its effects and identify potential biomarkers of toxicity. fda.gov The Sprague Dawley rat and Beagle dog were initially used; however, the cynomolgus monkey was selected for longer-term studies due to its metabolic profile being more similar to that of humans. fda.gov
Mechanistically, Lurbinectedin's primary mode of action involves binding to the minor groove of DNA, which leads to the formation of adducts, subsequent DNA double-strand breaks, and ultimately, apoptosis (programmed cell death). mdpi.comnih.gov This activity is particularly potent in cancer cells. mdpi.com Studies have shown that Lurbinectedin's cytotoxic effects are enhanced in cell lines with deficient DNA mismatch repair machinery. fda.gov A key mechanistic aspect is the degradation of phosphorylated RNA polymerase II, which inhibits transcription, a process vital for cancer cell proliferation. fda.govnih.gov This mechanism may be particularly relevant in cancers like small cell lung cancer (SCLC), which have demonstrated sensitivity to transcriptional inhibitors. nih.gov
A significant focus of investigative toxicology has been on the tumor microenvironment (TME). Preclinical models indicate that Lurbinectedin reduces the number of tumor-associated macrophages (TAMs) and inhibits the production of inflammatory and growth factors such as CCL2 and VEGF. mdpi.comnih.gov It induces apoptosis in monocytes and curtails their migration. fda.govnih.gov This modulation of the TME is considered a crucial part of its anti-tumor activity. nih.govfrontiersin.org In immunocompetent mouse models, Lurbinectedin's therapeutic effects were more pronounced, highlighting the importance of its interaction with the immune system. nih.gov
Biomarker-driven approaches have been employed to predict response and understand resistance. In SCLC preclinical models, MYC has been identified as a potential predictive biomarker for Lurbinectedin response. aacrjournals.orgresearchgate.net Transcriptomic analysis of patient-derived xenograft (PDX) models before and after treatment has helped identify signaling pathways, such as PI3K-AKT, apoptosis, and EMT, that may be associated with primary or acquired resistance. aacrjournals.orgresearchgate.net Furthermore, studies have investigated DNA damage response proteins as biomarkers. An increase in markers like γH2AX, a sensor for DNA double-strand breaks, has been observed following treatment. mdpi.comnih.gov
| Animal Model | Key Toxicological Finding | Mechanistic Insight | Potential Biomarker | Citation |
|---|---|---|---|---|
| Mice (Xenograft/PDX) | Inhibition of tumor growth, reduction in TAMs | Induction of DNA damage, apoptosis, modulation of TME | γH2AX, MYC, PI3K-AKT pathway modulation | fda.govmdpi.comnih.govaacrjournals.orgresearchgate.net |
| Rats | Used for general toxicological assessment, showed embryolethality | General cytotoxicity, reproductive toxicity | Not specified | fda.govsante.fr |
| Cynomolgus Monkeys | Metabolic profile similar to humans | Metabolism via CYP3A enzymes | Metabolites M1 and PM030047 | fda.gov |
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of this compound
Preclinical PK/PD modeling for Lurbinectedin has been essential for understanding the relationship between drug exposure and its pharmacological effects, primarily its anti-tumor activity and myelosuppression.
In various nonclinical species like mice, rats, dogs, and cynomolgus monkeys, Lurbinectedin administered intravenously exhibited multi-compartmental kinetics. fda.gov The plasma concentration showed a rapid initial decline followed by a much slower terminal elimination phase, indicating a long half-life. fda.gov The volume of distribution at steady state (Vss) was significantly higher than the plasma volume in all tested animal species, suggesting extensive distribution into extravascular tissues. fda.gov
PK/PD models have been developed to correlate Lurbinectedin exposure with its anti-tumor effects in xenograft models. These models help in predicting efficacious dose levels for clinical trials. researchgate.net For instance, in mouse models of ovarian cancer, a dose of 0.180 mg/kg was shown to have significant in vivo antitumor activity. plos.orgsemanticscholar.org
The primary dose-limiting toxicity identified in preclinical and clinical studies is myelosuppression, specifically neutropenia and thrombocytopenia. sci-hub.senih.gov PK/PD models have been crucial in characterizing the time course of these hematological toxicities. sci-hub.senih.gov These models typically link the plasma concentration of Lurbinectedin to its effect on the proliferation and maturation of hematopoietic precursor cells in the bone marrow. nih.gov The models have been used to simulate different dosing schedules to find a balance between efficacy and toxicity. sci-hub.se
A population pharmacokinetic (PopPK) model, developed using data from numerous clinical trials, described Lurbinectedin's pharmacokinetics with a three-compartment linear disposition model. frontiersin.orgmdpi.com This model identified that certain patient-related factors, such as high levels of α-1-acid glycoprotein (B1211001) and C-reactive protein, and low albumin, could decrease the drug's clearance. mdpi.com The major clearance mechanism identified in in vitro studies is metabolism by cytochrome P450 3A (CYP3A). mdpi.com This has implications for potential drug-drug interactions, which PK modeling helps to predict.
The relationship between Lurbinectedin exposure and the incidence of severe neutropenia and thrombocytopenia has been characterized, showing that increased exposure leads to a higher incidence of these toxicities. sante.fr This understanding, derived from PK/PD modeling, allows for better management of these side effects in a clinical setting. nih.gov
| PK/PD Aspect | Model/Finding | Significance | Citation |
|---|---|---|---|
| Pharmacokinetics | Multi-compartmental kinetics in animal models; long terminal half-life. | Indicates extensive tissue distribution and prolonged exposure. | fda.gov |
| Population PK Model | Three-compartment linear model. Clearance affected by proteins like albumin. | Allows for individualized dose considerations based on patient characteristics. | frontiersin.orgmdpi.com |
| Metabolism | Primarily metabolized by CYP3A enzymes. | Highlights potential for drug-drug interactions with CYP3A inhibitors or inducers. | mdpi.com |
| Exposure-Response (Efficacy) | Models correlate drug concentration with tumor growth inhibition in xenografts. | Helps in predicting effective doses for clinical studies. | researchgate.netplos.org |
| Exposure-Response (Toxicity) | Models link exposure to the incidence and severity of neutropenia and thrombocytopenia. | Guides dose selection and management strategies to mitigate myelosuppression. | sante.frsci-hub.senih.gov |
Omics Based Research in C17h21cl3n2o2 Studies
Metabolomic Profiling in Response to C17H21Cl3N2O2 Exposure in Preclinical Systems
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. Research into the effects of this compound has utilized both untargeted and targeted metabolomic approaches to map the metabolic perturbations following exposure.
Untargeted Metabolomics for Discovery of Metabolic Perturbations
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes resulting from a specific intervention. Studies in preclinical models, such as rats, have shown that exposure to this compound induces significant alterations in the global metabolome of the brain. mdpi.com This approach allows for the discovery of novel biomarkers and pathways affected by the compound beyond its primary pharmacological targets. For instance, research has revealed that this compound can influence various metabolic pathways, including those related to tryptophan, tyrosine, and purines. nih.gov
Targeted Metabolomics for Specific Pathway Analysis
Targeted metabolomics focuses on the quantification of a specific, predefined set of metabolites, often within a particular metabolic pathway. In the context of this compound research, this approach has been used to investigate its effects on pathways central to neurotransmission and cellular energy. For example, studies have examined the impact of this compound on the metabolism of key neurotransmitters and their precursors. researchgate.net Furthermore, research in tree shrews subjected to psychosocial stress demonstrated that this compound could prevent stress-induced decreases in brain metabolites such as N-acetyl-aspartate, creatine, phosphocreatine, and choline-containing compounds. nih.gov A study in a rat model of depression found that this compound administration affected the metabolomic profiles in both the frontal cortex and hippocampus, with notable changes in pathways such as tryptophan metabolism and alanine, aspartate, and glutamate (B1630785) metabolism. mdpi.comresearchgate.net
Table 1: Selected Metabolite Changes in Response to this compound in Preclinical Models This table is representative of findings and not exhaustive.
| Metabolite/Pathway | Preclinical Model | Observed Effect | Reference(s) |
|---|---|---|---|
| N-acetyl-aspartate | Tree Shrew | Prevention of stress-induced decrease | nih.gov |
| Creatine/Phosphocreatine | Tree Shrew | Prevention of stress-induced decrease | nih.gov |
| Choline-containing compounds | Tree Shrew | Prevention of stress-induced decrease | nih.gov |
| Tryptophan Metabolism | Rat | Perturbation observed | nih.govresearchgate.net |
| Purine Metabolism | Rat | Alterations noted | mdpi.comnih.gov |
| Glutamate Metabolism | Rat | Pathway affected | researchgate.net |
Proteomic Analysis of this compound-Induced Changes in Cellular and Tissue Models
Proteomics, the large-scale analysis of proteins, offers insights into how this compound affects cellular function and signaling at the protein level.
Global Proteomic Profiling and Differential Protein Expression
Global proteomic profiling provides a broad overview of the changes in the entire proteome of a cell or tissue following exposure to a compound. wikipedia.org In a rat model where depression-like behavior was induced by neonatal this compound treatment, an unbiased proteomics experiment identified 32 significantly altered proteins in the prefrontal cortex of adult rats. researchgate.netnih.gov One of the most significantly upregulated proteins was the macrophage migration inhibitory factor (MIF), which has been previously associated with depressive symptoms. researchgate.netnih.gov Another study using a mouse hippocampal cell line (HT22) investigated protein expression changes after treatment with this compound and found that proteins involved in the cytoskeleton and energy metabolism were most affected. nih.gov Specifically, an up-regulation of vimentin (B1176767) was confirmed. nih.gov
Table 2: Differentially Expressed Proteins Following this compound Exposure in Preclinical Models This table is representative of findings and not exhaustive.
| Protein | Model System | Direction of Change | Reference(s) |
|---|---|---|---|
| Macrophage Migration Inhibitory Factor (MIF) | Rat Prefrontal Cortex | Upregulated | researchgate.netnih.gov |
| Vimentin | Mouse Hippocampal Cells (HT22) | Upregulated | nih.gov |
| Various Cytoskeletal Proteins | Mouse Hippocampal Cells (HT22) | Affected | nih.gov |
| Various Energy Metabolism Proteins | Mouse Hippocampal Cells (HT22) | Affected | nih.gov |
Protein-Ligand Interaction Proteomics
Protein-ligand interaction proteomics aims to identify the direct protein targets of a small molecule like this compound. While specific proteomic-based interaction studies are emerging, the primary targets of this compound are well-established through pharmacological assays. It is a potent inhibitor of the sodium-dependent serotonin (B10506) transporter and also inhibits the norepinephrine (B1679862) transporter. drugbank.com Additionally, it interacts with a range of other receptors, including histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-adrenergic receptors, which contributes to its broader biological effects. patsnap.compharmgkb.org Advanced proteomic techniques can further refine our understanding of these interactions and potentially identify novel, off-target interactions within the cellular environment. Molecular docking studies have also been used to predict the binding affinity of this compound with various protein targets. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects
The integration of data from multiple omics platforms, such as metabolomics and proteomics, provides a more holistic view of the biological impact of this compound. rsc.orgnih.gov By combining information on changes in metabolites and proteins, researchers can construct more comprehensive models of the compound's effects on cellular networks and pathways. For instance, an integrated analysis of metabolomics and proteomics data from the hippocampus of a rat model of depression revealed significant perturbations in interconnected pathways. nih.gov Such integrative approaches are crucial for moving from a list of molecular changes to a functional understanding of how this compound modulates complex biological systems. nih.govnih.gov This systems-level perspective is essential for a complete characterization of the compound's molecular mechanisms.
Formulation Science and Delivery Systems for Preclinical Research of C17h21cl3n2o2
Excipient Compatibility and Stability Studies for C17H21Cl3N2O2 Research Formulations
The primary step in developing a research formulation for a new active pharmaceutical ingredient (API) like this compound involves screening for compatible excipients. thepharmajournal.com Excipients are inactive substances that are essential for the manufacturing process, stability, and performance of a dosage form. dissolutiontech.com However, potential physical and chemical interactions between the API and excipients can compromise the stability, efficacy, and quality of the final product. dissolutiontech.comresearchgate.net Therefore, comprehensive compatibility and stability studies are mandatory during the preformulation stage. sjf.edu
Excipient Compatibility Screening:
For a novel compound like this compound, initial screening would involve testing its compatibility with a range of common excipients used in preclinical oral or parenteral formulations. These studies aim to identify any potential physical or chemical incompatibilities. researchgate.net Physical interactions can include changes in solubility or morphology, while chemical interactions can lead to degradation of the API. dissolutiontech.com
Several analytical techniques are employed for rapid screening of drug-excipient compatibility. thepharmajournal.com Differential Scanning Calorimetry (DSC) is a leading thermal analysis method used to detect interactions by observing changes in the thermal profiles (like melting point depression or appearance of new peaks) of API-excipient mixtures compared to the pure components. thepharmajournal.comitmedicalteam.pl Fourier-Transform Infrared Spectroscopy (FTIR) is a complementary technique that can identify chemical interactions by detecting changes in the characteristic spectral bands of the functional groups in this compound and the excipients. itmedicalteam.pl
Stability Studies:
Once a set of compatible excipients is identified, stability studies are conducted on prototype formulations. These studies evaluate the formulation's integrity under various environmental conditions over time. itmedicalteam.pl Isothermal Stress Testing (IST) is a common method where binary mixtures of this compound and an excipient are stored at elevated temperatures (e.g., 50°C) and humidity, often with added moisture, to accelerate potential degradation. researchgate.netitmedicalteam.pl Samples are analyzed at predetermined time points using stability-indicating chromatographic methods (like HPLC) to quantify the remaining API and detect any degradation products. researchgate.net The data from these accelerated studies help in selecting the most stable formulation and predicting the shelf-life under normal storage conditions. itmedicalteam.pl
Table 1: Analytical Techniques for Excipient Compatibility Studies of this compound
| Analytical Technique | Principle | Information Obtained | Reference |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference. | Detects physical interactions, changes in melting point, and thermal degradation. | thepharmajournal.comitmedicalteam.pl |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying molecular functional groups. | Identifies potential chemical interactions by observing shifts or disappearance/appearance of spectral peaks. | itmedicalteam.pl |
| Isothermal Stress Testing (IST) / Chromatography (HPLC) | Stores samples under accelerated conditions (high temperature/humidity) and analyzes them chromatographically. | Quantifies drug degradation and formation of impurities over time, providing direct evidence of chemical instability. | researchgate.netitmedicalteam.pl |
| Hot-Stage Microscopy (HSM) | Visual observation of a sample under a microscope as it is heated or cooled. | Confirms physical changes observed in DSC, such as melting and recrystallization, by direct visualization. | sjf.edu |
Development of In Vitro Release and Dissolution Methodologies for this compound Formulations
In vitro release and dissolution testing are fundamental for characterizing the performance of a formulation. These tests measure the rate and extent to which the API is released from the dosage form, which is often a critical factor for in vivo absorption and bioavailability. dissolutiontech.com For poorly soluble compounds, which many new chemical entities are, developing a discriminating and biorelevant dissolution method is particularly challenging but essential. dissolutiontech.comnih.gov
Method Development Considerations:
The development of a dissolution method for this compound formulations would involve optimizing several key parameters:
Apparatus Selection: The choice of apparatus depends on the dosage form. For preclinical solid dosage forms, the USP Apparatus II (paddle) is common. nih.gov For formulations requiring pH changes or for poorly soluble compounds where maintaining sink conditions is difficult, the USP Apparatus IV (flow-through cell) can be advantageous as it allows for a continuous flow of fresh dissolution medium. drug-dev.comresearchgate.net
Dissolution Medium: The medium should be selected based on the physicochemical properties of this compound, particularly its solubility. nih.gov For preclinical development, biorelevant media that simulate the gastrointestinal fluids (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid - FaSSIF, or Fed State Simulated Intestinal Fluid - FeSSIF) are often used to better predict in vivo performance. dissolutiontech.com For poorly soluble compounds, the addition of surfactants may be necessary to achieve sink conditions, where the concentration of the drug in the medium does not exceed 25-30% of its saturation solubility. imrpress.com
Agitation and Flow Rate: The stirring speed in a paddle apparatus or the flow rate in a flow-through cell must be carefully controlled to ensure reproducibility without being so aggressive that it fails to discriminate between different formulations. nih.gov
In Vitro Release Testing (IVRT):
For non-oral or specialized formulations like topical or transdermal systems, In Vitro Release Testing (IVRT) is employed. wuxiapptec.com IVRT typically uses a diffusion cell, such as a Franz cell, to measure drug release from the formulation across a synthetic membrane into a receptor medium. wuxiapptec.com This method is crucial for optimizing the formulation and ensuring consistent product performance. wuxiapptec.com
Table 2: Parameters for Developing a Dissolution Method for this compound Formulations
| Parameter | Options & Considerations | Purpose | Reference |
| Apparatus | USP II (Paddle), USP IV (Flow-Through Cell) | To provide a standardized and reproducible hydrodynamic environment for drug release. | nih.govdrug-dev.com |
| Dissolution Medium | Aqueous buffers (pH 1.2, 4.5, 6.8), Biorelevant media (FaSSIF, FeSSIF), Media with surfactants (e.g., SDS) | To simulate physiological conditions and/or ensure sink conditions for poorly soluble compounds. | dissolutiontech.com |
| Volume | Typically 500-1000 mL for USP II | To ensure sink conditions are met throughout the test. | nih.gov |
| Agitation/Flow Rate | 50-100 rpm for USP II; 4-50 mL/min for USP IV | To ensure consistent and discriminating release profiles. | nih.gov |
| Temperature | 37 ± 0.5 °C | To mimic human body temperature. | researchgate.net |
| Sampling | Manual or automated at predefined time points | To construct a dissolution profile over time. | researchgate.net |
Innovative Delivery System Design for Preclinical Research
The primary goal of using innovative delivery systems in preclinical research is often to overcome challenges like poor solubility, low bioavailability, and lack of target specificity. astrazeneca.com For a compound like this compound, especially if it exhibits poor water solubility, advanced formulation strategies can be crucial for achieving adequate exposure in toxicology studies. mdpi.com
Common Innovative Delivery Systems:
Nanoparticles: These are microscopic particles (typically <100 nm) that can encapsulate or be conjugated with drug molecules. rsc.org Polymeric nanoparticles, made from biodegradable polymers like PLGA, can offer controlled and sustained release, potentially improving the therapeutic index. drug-dev.com Lipid-based nanoparticles (e.g., liposomes) are also widely used due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs. astrazeneca.com
Amorphous Solid Dispersions (ASD): For compounds limited by their solubility, ASD technologies are a key strategy. imrpress.com In an ASD, the crystalline drug is dispersed in a polymeric carrier in an amorphous state. This high-energy state can significantly enhance the dissolution rate and apparent solubility of the compound. nih.govimrpress.com
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. imrpress.com This approach is particularly useful for lipophilic drugs, as it can enhance their solubilization and absorption. mdpi.com
Hydrogels: These are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. astrazeneca.com Hydrogels can be designed for controlled or stimuli-responsive drug release, making them suitable for various routes of administration. astrazeneca.com
The selection of a specific delivery system for this compound would depend on its physicochemical properties, the intended route of administration for preclinical studies, and the specific research question being addressed (e.g., maximizing exposure for toxicology vs. targeted delivery for efficacy). drug-dev.com
Table 3: Comparison of Innovative Delivery Systems for Preclinical Research of this compound
| Delivery System | Description | Key Advantages for Preclinical Research | Potential Application for this compound | Reference |
| Polymeric Nanoparticles | Drug is encapsulated within or conjugated to a polymer matrix. | Controlled/sustained release, potential for tissue targeting, improved stability. | Enhancing bioavailability for oral delivery; targeted delivery in efficacy models. | rsc.orgdrug-dev.com |
| Amorphous Solid Dispersions (ASD) | The drug exists in an amorphous state within a polymer matrix. | Significantly increases dissolution rate and solubility of poorly soluble compounds. | Overcoming solubility limitations to achieve adequate exposure in oral toxicology studies. | nih.govimrpress.com |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | A mixture of oils and surfactants that forms an emulsion in vivo. | Enhances solubility and absorption of lipophilic drugs. | Formulating a high-concentration liquid dose for oral gavage if this compound is lipophilic. | imrpress.commdpi.com |
| Hydrogels | 3D polymer networks capable of holding large amounts of water. | Biocompatible, tunable release properties, suitable for various administration routes. | As a vehicle for topical or localized delivery in specific preclinical models. | astrazeneca.com |
Patent Landscape, Intellectual Property, and Future Research Directions for C17h21cl3n2o2
Analysis of Patent Trends and Innovation Gaps related to C17H21Cl3N2O2 and Similar Compounds
An analysis of the patent landscape reveals that compounds with the molecular formula this compound are often situated within the broader field of agricultural chemistry, specifically as fungicides. The intellectual property in this area is dynamic, with a continuous drive for innovation to address challenges such as pathogen resistance and the need for more environmentally benign solutions.
The patenting of new fungicides is a capital-intensive process, with significant investment required for research and development. basf.us Large multinational corporations in the agrochemical sector are major players, constantly seeking to develop and patent new active ingredients to maintain a competitive edge. cabidigitallibrary.org The patent system is central to the operation of these companies, allowing them to recoup their investment during the period of market exclusivity. cabidigitallibrary.org
However, the landscape also presents opportunities for innovation and potential gaps. While major corporations hold significant patent portfolios, there is a continuous need for novel chemical scaffolds that can overcome existing resistance mechanisms in plant pathogens. The development of new fungicides, such as those belonging to the succinate (B1194679) dehydrogenase inhibitors (SDHI) class, demonstrates the ongoing search for new modes of action. agropages.com
Innovation gaps may exist in the development of fungicides with more specific target profiles, reducing off-target effects and improving their safety profile for non-target organisms. Furthermore, there is a growing interest in biodegradable and bio-based fungicides, an area where novel compounds like this compound could potentially be developed and patented. The patent landscape for technologies related to filamentous fungi, for example, has seen a significant upward trend, indicating a growing interest in biological pest agents. researchgate.net
Table 1: Key Patent Areas for Fungicidal Compounds
| Patent Area | Description | Key Considerations |
|---|---|---|
| New Active Ingredients | Novel chemical entities with fungicidal properties. | High research and development costs, stringent regulatory approval. basf.us |
| Formulations and Mixtures | New combinations of existing fungicides or improved delivery systems. | Can extend patent life and improve efficacy. |
| Manufacturing Processes | More efficient or environmentally friendly methods of synthesis. | Can provide a competitive advantage through cost reduction. |
| Biological Control Agents | Use of microorganisms or their products to control fungal pathogens. | Growing market demand for sustainable agriculture. researchgate.net |
Academic Contributions to the Patent Landscape of this compound
Academic research plays a crucial, albeit sometimes indirect, role in shaping the patent landscape for compounds like this compound. Universities and public research institutions often conduct the fundamental research that uncovers new chemical entities, biological targets, and mechanisms of action. This foundational knowledge can then be licensed by or collaborated on with industry partners for commercial development and patenting.
Studies show a strong correlation between academic research output and patenting activity in the agricultural sciences. usda.gov For instance, research on the genetic markers of pathogens can lead to the development of targeted diagnostic tools and therapies. google.com Academic publications detailing the synthesis and characterization of novel compounds, such as the one described for a compound with the formula this compound in a supporting information document from the Royal Society of Chemistry, provide the initial steps upon which patentable inventions can be built.
In recent years, there has been a notable increase in agricultural academic papers and patents originating from countries like China, indicating a global shift in the innovation landscape. iprcc.org This surge in academic output contributes to a more diverse and competitive environment for intellectual property in agricultural technology. iprcc.org Universities are also increasingly encouraged to protect their intellectual property through patents, which can lead to the formation of start-up companies and the licensing of technologies to established firms. purdue.edu
The interplay between academic research and industrial patenting is a synergistic one. Academic discoveries can fuel industrial innovation, while industry funding and collaboration can provide academic researchers with the resources to pursue their work. This dynamic is essential for translating basic scientific findings into practical applications. usda.gov
Strategic Considerations for Drug Repurposing of this compound based on Preclinical Findings
While the primary patent focus for compounds structurally related to this compound appears to be in agriculture, the potential for drug repurposing should not be overlooked. Drug repurposing, or finding new therapeutic uses for existing compounds, is a cost-effective strategy that can significantly reduce the time and expense of drug development.
Preclinical findings for compounds with similar structural motifs or mechanisms of action can provide valuable clues for repurposing. For example, if a compound demonstrates activity against a particular enzyme in a fungus, it is worth investigating whether it has similar effects on the homologous enzyme in humans or other pathogens.
A strategic approach to repurposing this compound would involve:
Target Deconvolution: Identifying the specific molecular target(s) of the compound in its primary application (e.g., a fungal enzyme).
Homology Analysis: Searching for homologous targets in humans or other organisms that are implicated in disease.
In Silico Screening: Using computational models to predict the binding affinity and potential activity of the compound against these new targets.
In Vitro and In Vivo Testing: Conducting laboratory and animal studies to validate the predicted therapeutic effects.
The vast and growing databases of chemical compounds and their biological activities, such as PubChem, can be invaluable resources in this process. nih.govnih.gov By systematically screening this compound against a panel of disease-relevant targets, researchers may uncover unexpected therapeutic opportunities.
Emerging Research Areas and Unexplored Therapeutic Potentials of this compound
Beyond its potential as a fungicide, this compound and its analogs could be explored in several emerging research areas. The trichlorinated nature of the molecule, combined with its nitrogen and oxygen-containing functional groups, suggests a reactivity profile that could be of interest in various biological contexts.
Unexplored therapeutic potentials could lie in areas such as:
Antiparasitic Agents: Many compounds with activity against fungi also show efficacy against protozoan parasites, which share some biochemical pathways.
Anticancer Agents: The disruption of cellular processes, a hallmark of many fungicides, is also a key strategy in cancer chemotherapy. Investigating the effects of this compound on cancer cell lines could reveal novel antiproliferative activity.
Modulators of Ion Channels or Receptors: The specific arrangement of atoms in this compound might allow it to interact with protein targets such as ion channels or G-protein coupled receptors, which are implicated in a wide range of diseases.
Future research should focus on a comprehensive pharmacological profiling of this compound to elucidate its mechanism of action and identify its molecular targets. High-throughput screening campaigns against diverse biological targets could rapidly identify promising new applications. Furthermore, advances in synthetic chemistry could enable the creation of a library of analogs based on the this compound scaffold, allowing for structure-activity relationship studies to optimize potency and selectivity for new therapeutic indications. The continued exploration of agricultural and chemical patent databases can also help identify emerging trends and guide future research directions. exyip.comstih-awanglong.ac.id
Q & A
Q. How can researchers maintain scientific rigor when reporting negative results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
